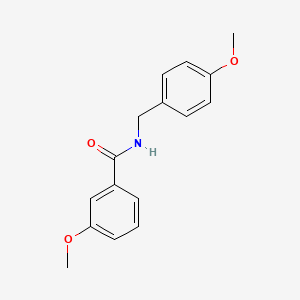

3-methoxy-N-(4-methoxybenzyl)benzamide

Description

Properties

IUPAC Name |

3-methoxy-N-[(4-methoxyphenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-19-14-8-6-12(7-9-14)11-17-16(18)13-4-3-5-15(10-13)20-2/h3-10H,11H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXHXGUQSOXBDAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-N-(4-methoxybenzyl)benzamide typically involves the reaction of 3-methoxybenzoic acid with 4-methoxybenzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and are performed at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and yield of the compound.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The methoxy groups in 3-methoxy-N-(4-methoxybenzyl)benzamide can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as halides or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

Oxidation: Formation of 3-methoxybenzoic acid and 4-methoxybenzaldehyde.

Reduction: Formation of 3-methoxy-N-(4-methoxybenzyl)benzylamine.

Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Chemistry: 3-methoxy-N-(4-methoxybenzyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of enzyme inhibitors or receptor modulators.

Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals. It may also be employed in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(4-methoxybenzyl)benzamide involves its interaction with specific molecular targets. The methoxy groups and the amide moiety play crucial roles in binding to enzymes or receptors. The compound may inhibit enzyme activity by blocking the active site or modulate receptor function by binding to specific sites.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of benzamide derivatives are highly sensitive to substituent patterns. Below is a comparison of key analogs:

Key Observations :

- Electron-Donating Groups (e.g., OCH₃) : Enhance solubility and modulate enzyme binding. For example, the 4-OCH₃ group in VA-19 improves blood-brain barrier penetration for neuroprotection .

- Halogenation (e.g., Cl in 7d) : Increases molecular weight and lipophilicity, affecting pharmacokinetics. Chlorine in 7d facilitates cyclization reactions .

- Heterocyclic Additions (e.g., pyrazine in VA-19) : Introduce hydrogen-bonding sites, critical for target specificity .

Q & A

Q. Basic

- Methodology :

- Step 1 : Condensation of 3-methoxybenzoic acid with 4-methoxybenzylamine using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in dichloromethane (DCM) or DMF .

- Step 2 : Reflux conditions (60–80°C) to enhance amide bond formation .

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .

- Critical Parameters :

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve reaction rates but complicate purification.

- Catalyst : 4-Dimethylaminopyridine (DMAP) accelerates coupling .

- Stoichiometry : Excess acyl chloride or amine (1.2–1.5 eq.) to drive reaction completion .

How can researchers characterize the structural purity of this compound?

Q. Basic

- Analytical Techniques :

- NMR Spectroscopy : Confirm methoxy (δ 3.8–4.0 ppm) and aromatic proton signals (δ 6.5–8.0 ppm) .

- IR Spectroscopy : Validate amide C=O stretch (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .

- LCMS/HPLC : Assess purity (>95%) and molecular ion ([M+H]⁺ ~300 m/z) .

- X-Ray Crystallography : Resolve crystal packing and hydrogen bonding using SHELXL refinement .

What strategies optimize synthesis yield during scale-up?

Q. Advanced

-

Key Variables :

Parameter Condition 1 Condition 2 Optimal Approach Solvent DCM Acetonitrile DCM for coupling Temperature Reflux (80°C) RT Reflux improves yield Catalyst Loading 0.1 eq. DMAP 0.05 eq. DMAP 0.1 eq. reduces side products -

Troubleshooting :

- Low Yield : Replace hygroscopic reagents (e.g., EDCI) with stable alternatives (DCC) .

- Byproducts : Use scavengers (e.g., polymer-bound isocyanate) to trap excess reagents .

How to resolve discrepancies between crystallographic and spectroscopic data?

Q. Advanced

- Case Study : If X-ray data (e.g., bond lengths) conflict with NMR/IR:

What in vitro assays assess biological activity and target specificity?

Q. Advanced

- Methods :

- Enzyme Inhibition : Dose-response curves (IC₅₀) against kinases or proteases using fluorescence polarization .

- Binding Affinity : Surface plasmon resonance (SPR) to measure dissociation constants (KD) .

- Cellular Uptake : LCMS quantification of intracellular compound levels post-treatment .

- Specificity Validation :

- Off-Target Screening : Use ThermoFluor® assays to test binding to unrelated proteins .

What safety protocols are critical during synthesis?

Q. Basic

- Hazard Mitigation :

- Risk Assessment : Follow Prudent Practices in the Laboratory for handling mutagenic intermediates (e.g., Ames test-negative analogs) .

- Ventilation : Use fume hoods when working with volatile solvents (DCM, acetonitrile) .

- PPE : Nitrile gloves and lab coats to prevent skin contact with acyl chlorides .

How to analyze conflicting bioactivity data across studies?

Q. Advanced

- Root Causes :

- Purity Variability : Compare HPLC chromatograms between studies; impurities >2% skew IC₅₀ .

- Assay Conditions : Adjust pH (7.4 vs. 6.5) or buffer (PBS vs. HEPES) to replicate results .

- Resolution :

- Meta-Analysis : Use tools like Cochrane Review to aggregate data and identify outliers .

What computational tools predict metabolic stability?

Q. Advanced

- Software :

- SwissADME: Predict CYP450 metabolism sites (e.g., methoxy demethylation) .

- Molinspiration: Calculate logP (target ~3.5) for blood-brain barrier permeability .

- Validation : Cross-check with in vitro microsomal assays using LCMS metabolite profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.